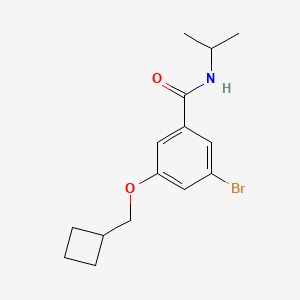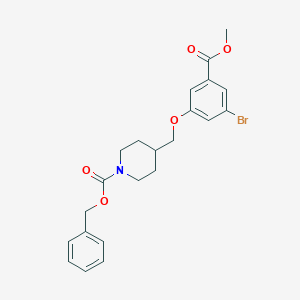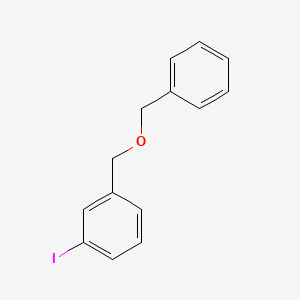
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine is an organic compound with the molecular formula C10H11BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a cyclopentyloxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine typically involves halogenation and etherification reactions. One common method involves the halogenation of 2-chloropyridine to introduce the bromine atom at the 5-position. This is followed by the etherification of the resulting 5-bromo-3-chloropyridine with cyclopentanol to form the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use catalysts and specific reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Applications De Recherche Scientifique
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and produce specific effects .
Comparaison Avec Des Composés Similaires
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine can be compared with other halogenated pyridine derivatives, such as:
5-Bromo-2-chloropyridine: Similar in structure but lacks the cyclopentyloxy group.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: Contains a dimethoxyphenyl group instead of the cyclopentyloxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyloxy group, which can influence its reactivity and applications .
Propriétés
IUPAC Name |
5-bromo-3-chloro-2-cyclopentyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-7-5-9(12)10(13-6-7)14-8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKXPZFEPXLMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8159085.png)






